2-(3-Piperidin-1-yl-propoxy)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Piperidin-1-yl-propoxy)-benzoic acid (2-PPB) is a synthetic organic compound that has been studied for its various applications in scientific research. It is a member of the piperidinylbenzoic acid family and is used in various laboratory experiments due to its unique properties.
Scientific Research Applications
Antipsychotic Properties
A series of novel 7-[3-(1-piperidinyl)propoxy]chromenones, structurally related to 2-(3-Piperidin-1-yl-propoxy)-benzoic acid, was synthesized and tested as potential antipsychotics. These compounds showed good affinity for D2 and 5-HT2 receptors, suggesting their potential as atypical antipsychotics. In vivo, they demonstrated potent antipsychotic effects with lower induction of catalepsy and less increase in serum prolactin levels compared to standards (Bolós et al., 1998).
Synthesis and Reactivity
Research into the synthesis of hybrid compounds involving 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and its reactions with nitrogenous bases (like piperidine) led to new hybrid systems containing pharmacophoric fragments. This work provides insights into the chemical reactivity and potential applications of compounds structurally similar to 2-(3-Piperidin-1-yl-propoxy)-benzoic acid (Ivanova et al., 2019).
Potential in Antimicrobial and Antifungal Applications
Compounds structurally related to 2-(3-Piperidin-1-yl-propoxy)-benzoic acid have been synthesized and tested for antimicrobial activity. For instance, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones demonstrated significant potency against gram-positive bacteria and human fungal pathogens (Abdel‐Aziz & Mekawey, 2009).
Spirooxindoles Synthesis
A metal-free method for direct functionalization of piperidine, leading to the synthesis of spirooxindoles bearing 3-substituted oxindole moieties, has been reported. This research highlights the versatility of piperidine derivatives in synthetic chemistry (Du et al., 2017).
Piperidine Derivatives as Corrosion Inhibitors
Research on piperine derivatives, structurally related to 2-(3-Piperidin-1-yl-propoxy)-benzoic acid, has shown their potential as green corrosion inhibitors on iron surfaces. This application demonstrates the utility of piperidine derivatives in industrial contexts (Belghiti et al., 2018).
properties
IUPAC Name |
2-(3-piperidin-1-ylpropoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)13-7-2-3-8-14(13)19-12-6-11-16-9-4-1-5-10-16/h2-3,7-8H,1,4-6,9-12H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKIQGASMUOMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.